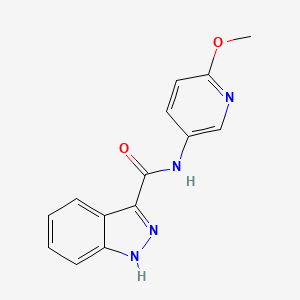![molecular formula C11H11N5O B12164788 N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12164788.png)
N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with a pyrrole ring, making it a part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation of 1-methylpyrrole-2-carbaldehyde with pyrazine-2-carboxamide under acidic or basic conditions. The reaction is often carried out in solvents like methanol or ethanol, with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide
- N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-4-carboxamide
Uniqueness
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C11H11N5O |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H11N5O/c1-16-6-2-3-9(16)7-14-15-11(17)10-8-12-4-5-13-10/h2-8H,1H3,(H,15,17)/b14-7- |
InChI Key |
SMPOQZQEJWAINY-AUWJEWJLSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-4-carboxamide](/img/structure/B12164705.png)


![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12164713.png)
![methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12164716.png)
![(4E)-5-(3-chlorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12164721.png)
![N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide](/img/structure/B12164725.png)
![methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12164733.png)

![N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12164756.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12164769.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164776.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12164782.png)
![3-benzyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164785.png)
